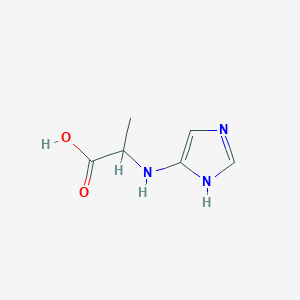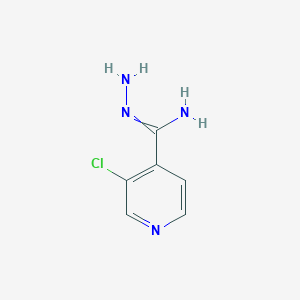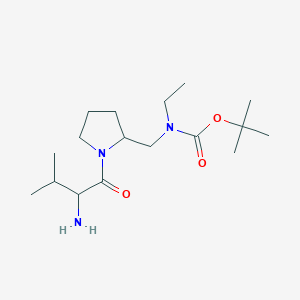
CID 15387291
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 15387291” is a chemical entity listed in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. It is often studied for its interactions and effects in different chemical and biological systems.
Vorbereitungsmethoden
The preparation of CID 15387291 involves specific synthetic routes and reaction conditions. One of the methods includes the use of continuous flow preparation techniques, which are advantageous for their efficiency and scalability . The industrial production of this compound may involve similar methods, ensuring high yield and purity.
Analyse Chemischer Reaktionen
CID 15387291 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions might involve the use of oxidizing agents like potassium permanganate, while reduction reactions could use reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CID 15387291 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic pathways. In biology, it is often employed in research related to cell-penetrating peptides, which are crucial for drug delivery systems . In medicine, this compound is investigated for its potential therapeutic effects and interactions with biological targets. Additionally, it has industrial applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of CID 15387291 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the context of its use, whether in a biological system or a chemical reaction .
Vergleich Mit ähnlichen Verbindungen
CID 15387291 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can be based on various parameters such as reactivity, stability, and biological activity. Some similar compounds include those listed in the PubChem database, which can be queried for their properties and applications .
Eigenschaften
Molekularformel |
ClNS |
|---|---|
Molekulargewicht |
81.53 g/mol |
InChI |
InChI=1S/ClNS/c1-2-3 |
InChI-Schlüssel |
VASNNPRIWLTFBZ-UHFFFAOYSA-N |
Kanonische SMILES |
N(=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14782436.png)



![6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine](/img/structure/B14782458.png)
![N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14782460.png)



![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B14782478.png)


